2,3,5,6-Tetramethylpyridine

Radical substitution Minisci reaction Regioselective synthesis

2,3,5,6-Tetramethylpyridine (CAS 3748-84-3) is a tetra-methylated pyridine derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol. The compound features a pyridine ring substituted with methyl groups at the 2-, 3-, 5-, and 6-positions, leaving the 4-position unsubstituted.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 3748-84-3
Cat. No. B3051974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetramethylpyridine
CAS3748-84-3
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1C)C)C
InChIInChI=1S/C9H13N/c1-6-5-7(2)9(4)10-8(6)3/h5H,1-4H3
InChIKeyZAAVUWIYUMVQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetramethylpyridine (CAS 3748-84-3) Procurement Specifications and Physicochemical Baseline


2,3,5,6-Tetramethylpyridine (CAS 3748-84-3) is a tetra-methylated pyridine derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol [1]. The compound features a pyridine ring substituted with methyl groups at the 2-, 3-, 5-, and 6-positions, leaving the 4-position unsubstituted. The measured melting point is 81–82 °C and the boiling point is 197–198 °C [2]. This substitution pattern imparts distinct steric and electronic properties that differentiate it from other methylated pyridine analogs [3].

Why Generic Substitution Fails: The Critical Steric and Regiochemical Distinctions of 2,3,5,6-Tetramethylpyridine


Methylated pyridines cannot be freely interchanged despite their structural similarity. The specific 2,3,5,6-substitution pattern of this compound creates a unique steric environment around the nitrogen atom that fundamentally alters its reactivity profile compared to isomers such as 2,3,4,6-tetramethylpyridine (CAS 20820-82-0) or lower methylated analogs like 2,4,6-collidine (2,4,6-trimethylpyridine) [1]. The absence of a methyl group at the 4-position produces a distinctly hindered yet accessible nitrogen center, which is critical for applications requiring base-mediated reactions or coordination chemistry where the steric demands of alternative isomers would yield different outcomes [2].

Quantitative Comparative Evidence for 2,3,5,6-Tetramethylpyridine in Research and Industrial Applications


Regioselective Radical Functionalization: Failed Hydroxymethylation vs. Successful Carbamoylation at the 4-Position

In Minisci-type radical substitution reactions, 2,3,5,6-tetramethylpyridine exhibits a distinct regiochemical outcome compared to dimethylpyridine analogs. Hydroxymethyl radicals reacted successfully with N-methoxy 2,4- and 2,6-dimethylpyridinium salts to yield substituted hydroxymethylpyridines, but similar reactions with 2,3,5,6-tetramethylpyridine completely failed [1]. However, substitution at the unique 4-position could be successfully achieved when a carbamoyl radical was employed instead [1].

Radical substitution Minisci reaction Regioselective synthesis

Basicity and pKa Differentiation: 2,3,5,6-Tetramethylpyridine vs. Other Methylated Pyridines

The structural identity of 2,3,5,6-tetramethylpyridine isolated from coal tar was initially confirmed through comparative analysis of its dissociation constant against other methylated pyridines [1]. The measured pKa of 7.90 at 20 °C for the protonated form positions this compound distinctly among methylated pyridine analogs. The pKa value differs meaningfully from 2,4,6-trimethylpyridine (collidine) and 2,6-dimethylpyridine (2,6-lutidine), which exhibit pKa values of approximately 7.43 and 6.75 respectively [1].

pKa Basicity Dissociation constant

Performance as Hindered Base in Peptide Coupling: Comparative Evaluation Against 2,4,6-Collidine

In peptide segment coupling reactions employing azabenzotriazole-based onium-style coupling reagents, 2,3,5,6-tetramethylpyridine was directly compared with 2,4,6-trimethylpyridine (collidine) as well as 2,6-di-tert-butyl-4-(dimethylamino)pyridine, triisopropylamine, and N-tert-butylmorpholine [1]. While 2,3,5,6-tetramethylpyridine showed advantages in handling convenience and configurational maintenance during segment coupling, dramatic differences based solely on steric effects were not observed [1]. For rapid activation of onium-style coupling reagents during stepwise solid-phase coupling, 2,6-di-tert-butyl-4-(dimethylamino)pyridine was found to be more effective than collidine [1].

Peptide coupling Hindered base Solid-phase synthesis

Industrial Production Route Differentiation: Catalytic Synthesis from 3,5-Lutidine

A patented industrial process enables the co-production of 2,3,5,6-tetramethylpyridine and 2,3,5-collidine via a single catalytic hydrogenation route [1]. The process involves reacting 3,5-lutidine with an aliphatic alcohol (C1-C4) in the presence of a hydrogenation catalyst (Raney cobalt or nickel) at temperatures ≥200 °C [1]. This unified synthetic pathway is distinct from alternative routes used for other tetramethylpyridine isomers, such as alkylation with methyl iodide in the presence of strong bases for 2,3,4,6-tetramethylpyridine.

Catalytic synthesis Alkylation Pharmaceutical intermediates

Optimal Application Scenarios for 2,3,5,6-Tetramethylpyridine Based on Comparative Evidence


4-Position Carbamoyl Radical Functionalization for Pyridine Derivative Synthesis

Based on the evidence that hydroxymethyl radical reactions fail with 2,3,5,6-tetramethylpyridine while carbamoyl radical substitution succeeds at the 4-position [1], this compound is uniquely suited for synthetic routes requiring regioselective carbamoylation. Dimethylpyridine analogs are not appropriate substitutes when 4-position functionalization via carbamoyl radical is the intended transformation. Researchers should procure 2,3,5,6-tetramethylpyridine specifically for Minisci-type carbamoylation protocols.

Hindered Base for Peptide Coupling Requiring Practical Handling Characteristics

While 2,6-di-tert-butyl-4-(dimethylamino)pyridine (DB[DMAP]) demonstrates superior performance for rapid activation in stepwise solid-phase coupling, 2,3,5,6-tetramethylpyridine offers distinct advantages in terms of handling convenience and configurational maintenance during segment coupling processes [1]. This compound should be selected when the steric demands of DB[DMAP] are unnecessary or when practical handling considerations outweigh maximum reaction rate requirements.

Pharmaceutical Intermediate with Integrated Supply Chain Economics

The patented catalytic process for co-producing 2,3,5,6-tetramethylpyridine and 2,3,5-collidine from 3,5-lutidine [2] makes this compound particularly suitable for pharmaceutical intermediate applications where supply chain stability and cost predictability are critical. The shared feedstock and processing route with collidine may offer procurement advantages compared to other tetramethylpyridine isomers that rely on distinct, single-product synthetic pathways.

Analytical Reference Standard Requiring Verified Physicochemical Identity

The compound's characteristic melting point (81–82 °C) [3] and pKa (7.90) distinguish it from other methylated pyridines including 2,4,6-collidine and 2,6-lutidine. These parameters enable unambiguous identification and purity assessment in analytical applications where misidentification of tetramethylpyridine isomers could compromise data integrity. Procurement of 2,3,5,6-tetramethylpyridine with certified physicochemical specifications is essential for reproducible analytical method development.

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